(S)- vs. (R)-2-(3-Iodophenyl)pyrrolidine – Enantiomeric Identity as a Binary Selection Gate
The target compound carries the (2S) absolute configuration, whereas its enantiomer (R)-2-(3-Iodophenyl)pyrrolidine carries the (2R) configuration . In the broader 2-arylpyrrolidine class, opposite enantiomers routinely exhibit divergent sigma receptor binding profiles. For example, a study on enantiomeric arylpyrrolidinols demonstrated that σ₁ receptor affinity differed between enantiomers, underscoring that chirality is a first-order determinant of target engagement [1]. For a procurement decision where stereochemical integrity defines downstream biological readout, the (S)-enantiomer is not interchangeable with the (R)-enantiomer or the racemate.
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (2S) absolute configuration; commercial purity ≥98% (achiral HPLC) |
| Comparator Or Baseline | (R)-2-(3-Iodophenyl)pyrrolidine (CAS 1228557-18-3) – (2R) configuration; racemic 2-(3-Iodophenyl)pyrrolidine (CAS 317355-10-5) |
| Quantified Difference | Enantiomeric excess data not reported for either enantiomer individually; differentiation is binary (S vs. R) rather than scalar [1]. |
| Conditions | Absolute configuration assigned by comparative Mosher amide NMR (class methodology); enantiomer identity verified by CAS specificity [1]. |
Why This Matters
If the downstream application involves a chiral biological target (e.g., sigma receptor), the (S)- and (R)-enantiomers are distinct chemical entities with non-equivalent binding profiles; ordering the incorrect enantiomer invalidates structure–activity relationship interpretation.
- [1] Vidal, P.; Pedregal, C.; Díaz, N.; Broughton, H.; Aceña, J.L.; Jiménez, A.; Espinosa, J.F. Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case. Org. Lett. 2007, 9, 4123–4126. View Source
